molecular formula C11H11NO3 B1311032 2-(2-oxopyrrolidin-1-yl)benzoic Acid CAS No. 41790-73-2

2-(2-oxopyrrolidin-1-yl)benzoic Acid

Cat. No. B1311032
CAS RN: 41790-73-2
M. Wt: 205.21 g/mol
InChI Key: WMLRBQWYIZGVMF-UHFFFAOYSA-N
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Description

2-(2-Oxopyrrolidin-1-yl)benzoic acid is a compound that belongs to the class of organic compounds known as pyrrolidinones, which are characterized by a 5-membered lactam structure. The compound features a benzoic acid moiety linked to a 2-oxopyrrolidine structure, indicating the presence of a carboxylic acid group attached to a gamma-lactam ring. This structure is of interest due to its potential applications in pharmaceuticals, materials science, and as a building block for more complex molecules.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a method for synthesizing a derivative, 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid, involves the hydrogenation of a precursor obtained from the fusion of anthranilic acid with citraconic anhydride, providing a cleaner material in higher yield compared to previous methods . This suggests that similar strategies could be employed for the synthesis of 2-(2-oxopyrrolidin-1-yl)benzoic acid, with modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks has been studied using various spectroscopic techniques and X-ray crystallography. For example, the crystal and molecular structures of nootropic agents with related pyrrolidine structures have been determined, revealing that the five-membered ring adopts an envelope conformation . This information can be useful in predicting the molecular conformation of 2-(2-oxopyrrolidin-1-yl)benzoic acid and understanding its chemical behavior.

Chemical Reactions Analysis

The reactivity of the benzoic acid moiety in coordination chemistry has been explored, with the synthesis of lanthanide-based coordination polymers using aromatic carboxylic acids . These studies demonstrate the ability of the carboxylic acid group to act as a ligand, suggesting that 2-(2-oxopyrrolidin-1-yl)benzoic acid could potentially form metal complexes with interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures have been characterized. Organotin(IV) complexes of a related compound, 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, have been synthesized and their geometries deduced from spectral studies . These complexes were also tested for biological activity, indicating that the physical and chemical properties of such compounds can have significant implications for their biological applications.

Scientific Research Applications

Biochemistry and Biotechnology

  • Application : The compound has been used in the resolution of racemic ethyl 2-(2-oxopyrrolidin-1-yl) butyrate to (S)-2-(2-oxopyrrolidin-1-yl) butyric acid .
  • Method : A highly enantioselective lipase from Tsukamurella tyrosinosolvents E105 was purified and used to catalyze the resolution process. The maximum activity of the lipase was obtained at pH 7.5, 35 °C, and in the presence of 0.5 mM Co2+ .
  • Results : The highest product yield of 46.3% and ee of 98.5% for immobilized lipase were achieved with the presence of 20 mM substrate .

Organic Chemistry

  • Application : The compound has been used in the thermal cyclization of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids .
  • Method : The thermal cyclization process was used to afford 2-(2-oxopyrrolidin-1-yl)acetamides .
  • Results : The specific results or outcomes of this application were not detailed in the source .

Proteomics Research

  • Application : The compound is used in proteomics research .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes of this application were not detailed in the source .

Preparation of Pyrazolopyridines

  • Application : The compound is a reagent in the preparation of pyrazolopyridines as PDE4B inhibitors .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes of this application were not detailed in the source .

Antiviral Activity

  • Application : The compound has been tested for its antiviral activity against A/FM/1/47 (H1N1), A/Beijing/32/92 (H3N2) and A/FM/1/47-H275Y (H1N1-H275Y) in vitro and against H1N1 and H1N1-H275Y in vivo .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes of this application were not detailed in the source .

Proteomics Research

  • Application : The compound is used in proteomics research .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes of this application were not detailed in the source .

Preparation of Pyrazolopyridines

  • Application : The compound is a reagent in the preparation of pyrazolopyridines as PDE4B inhibitors .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes of this application were not detailed in the source .

Antiviral Activity

  • Application : The compound has been tested for its antiviral activity against A/FM/1/47 (H1N1), A/Beijing/32/92 (H3N2) and A/FM/1/47-H275Y (H1N1-H275Y) in vitro and against H1N1 and H1N1-H275Y in vivo .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes of this application were not detailed in the source .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

2-(2-oxopyrrolidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10-6-3-7-12(10)9-5-2-1-4-8(9)11(14)15/h1-2,4-5H,3,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLRBQWYIZGVMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427854
Record name 2-(2-oxopyrrolidin-1-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-oxopyrrolidin-1-yl)benzoic Acid

CAS RN

41790-73-2
Record name 2-(2-oxopyrrolidin-1-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-oxopyrrolidin-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-(2-oxopyrrolidin-1-yl)benzoate (4.3 g) in methanol (30 mL) was added 8 N aqueous sodium hydroxide solution (6.9 mL) at room temperature, and the mixture was heated to 50° C., and stirred overnight. The reaction mixture was allowed to cool to room temperature, and neutralized with 6 N aqueous hydrochloric acid solution (3 mL), and the solvent was evaporated under reduced pressure. The resultant crystals were recrystallized from ethanol to give the title compound (2.58 g).
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
6.9 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JK Lam - 2010 - search.proquest.com
Transition metal-catalyzed functionalization of unactivated C–H bonds represents a new synthetic paradigm. Using these bonds directly as functional handles revolutionizes the types of …
Number of citations: 0 search.proquest.com
S Roy, S Panja, SR Sahoo, S Chatterjee… - Chemical Society …, 2023 - pubs.rsc.org
The term “C–H functionalisation” incorporates C–H activation followed by its transformation. In a single line, this can be defined as the conversion of carbon–hydrogen bonds into carbon…
Number of citations: 8 pubs.rsc.org

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